1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine
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Overview
Description
1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and an imidazole moiety
Preparation Methods
The synthesis of 1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, which is a key intermediate.
Reaction with Piperidine: The benzenesulfonyl chloride is then reacted with piperidine under controlled conditions to form the sulfonamide linkage.
Introduction of Imidazole:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group, potentially converting it to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and imidazole positions, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .
Scientific Research Applications
1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions
Mechanism of Action
The mechanism of action of 1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar compounds to 1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine include:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound is a precursor in the synthesis and shares the trifluoromethyl and sulfonyl functional groups.
1-chloro-3-(trifluoromethyl)benzene: This compound is structurally similar but lacks the sulfonyl and imidazole groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(3-methylimidazol-4-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClF3N3O2S/c1-22-10-21-9-15(22)11-4-6-23(7-5-11)26(24,25)12-2-3-14(17)13(8-12)16(18,19)20/h2-3,8-11H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXYWNZBCMFGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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